molecular formula C22H21NO3S2 B4924067 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide

3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide

Cat. No. B4924067
M. Wt: 411.5 g/mol
InChI Key: LBVSGXKIMGETQL-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide works by inhibiting the activity of PTP1B, a protein tyrosine phosphatase that plays a role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide can improve insulin sensitivity and glucose uptake, which may have therapeutic implications for the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been shown to have a number of biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and inhibition of cancer cell growth. In animal models, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this protein. However, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide can be difficult to synthesize and has limited solubility, which can make it challenging to work with in lab settings.

Future Directions

There are several future directions for research on 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide, including the development of new drugs based on its structure, the investigation of its potential as a treatment for diabetes and obesity, and the exploration of its effects on cognitive function and memory. Additionally, further studies are needed to better understand the mechanism of action of 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide and its potential applications in other fields, such as immunology and infectious disease.

Synthesis Methods

3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide can be synthesized through a multi-step process, starting with the reaction of 2-bromothiophenol and benzylsulfonyl chloride in the presence of a base to form 2-(benzylsulfonyl)thiophenol. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to produce 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide.

Scientific Research Applications

3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been shown to inhibit the growth of cancer cells by targeting the protein tyrosine phosphatase PTP1B. In neuroscience, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been studied for its potential as a treatment for neurodegenerative diseases, as it has been shown to improve cognitive function in animal models. In drug discovery, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been used as a lead compound for the development of new drugs targeting PTP1B.

properties

IUPAC Name

3-benzylsulfonyl-N-(2-phenylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c24-22(15-16-28(25,26)17-18-9-3-1-4-10-18)23-20-13-7-8-14-21(20)27-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVSGXKIMGETQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide

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